molecular formula C9H9BrO2S B6193078 2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid CAS No. 2680542-70-3

2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid

Cat. No.: B6193078
CAS No.: 2680542-70-3
M. Wt: 261.1
InChI Key:
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Description

2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid is an organic compound with a molecular formula of C9H9BrO2S It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid typically involves the bromination of 2-(methylsulfanyl)phenylacetic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc in acetic acid.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-[3-bromo-2-(methylsulfinyl)phenyl]acetic acid, 2-[3-bromo-2-(methylsulfonyl)phenyl]acetic acid.

    Reduction: 2-[3-(methylsulfanyl)phenyl]acetic acid.

    Substitution: 2-[3-(substituted)phenyl]acetic acid derivatives.

Scientific Research Applications

2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom and methylsulfanyl group make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and methylsulfanyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-2-(methylsulfanyl)phenyl]acetic acid
  • 2-[3-iodo-2-(methylsulfanyl)phenyl]acetic acid
  • 2-[3-bromo-2-(ethylsulfanyl)phenyl]acetic acid

Uniqueness

2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a methylsulfanyl group. This combination provides distinct reactivity and interaction profiles compared to its analogs. The bromine atom offers specific reactivity for substitution reactions, while the methylsulfanyl group can undergo oxidation and reduction, making it a versatile compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid involves the bromination of 2-(methylsulfanyl)benzoic acid followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-(methylsulfanyl)benzoic acid", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(methylsulfanyl)benzoic acid in diethyl ether and add bromine dropwise with stirring until the reaction mixture turns yellow.", "Step 2: Add sodium hydroxide solution to the reaction mixture to neutralize excess bromine and form the intermediate 2-(bromo)-2-(methylsulfanyl)benzoic acid.", "Step 3: Bubble carbon dioxide gas through the reaction mixture to form the carboxylic acid group and obtain 2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid.", "Step 4: Filter the solid product and wash with water to obtain the pure compound." ] }

CAS No.

2680542-70-3

Molecular Formula

C9H9BrO2S

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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